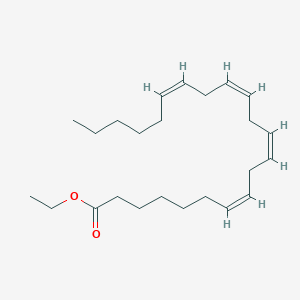
Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate is a polyunsaturated fatty acid ethyl ester. It is derived from docosahexaenoic acid (DHA) and is known for its potential health benefits, particularly in cardiovascular health. This compound is found in various plant sources such as soybean oil and evening primrose oil .
准备方法
Synthetic Routes and Reaction Conditions
Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate can be synthesized through the formal condensation of the carboxy group of docosahexaenoic acid with the hydroxy group of ethanol . This reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound involves the extraction of docosahexaenoic acid from natural sources, followed by its esterification with ethanol. This process is optimized for large-scale production, ensuring high yield and purity of the final product .
化学反应分析
Types of Reactions
Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of peroxides and other oxidation products.
Reduction: The compound can be reduced to form saturated fatty acid esters.
Substitution: Various functional groups can be introduced into the molecule through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogens and other electrophiles are commonly used in substitution reactions.
Major Products Formed
Oxidation: Peroxides and hydroxylated derivatives.
Reduction: Saturated fatty acid ethyl esters.
Substitution: Halogenated and other substituted derivatives.
科学研究应用
Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential benefits in cardiovascular health, anti-inflammatory properties, and neuroprotective effects.
Industry: Used in the formulation of dietary supplements and functional foods.
作用机制
The mechanism of action of ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate involves its incorporation into cell membranes, where it influences membrane fluidity and function. It also modulates the activity of various enzymes and receptors involved in inflammatory and metabolic pathways. The compound’s effects on cardiovascular health are believed to be due to its ability to reduce the levels of low-density lipoprotein (LDL) cholesterol and inhibit the oxidation of LDL cholesterol .
相似化合物的比较
Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate is similar to other polyunsaturated fatty acid ethyl esters, such as:
Ethyl (7Z,10Z,13Z,16Z,19Z)-docosapentaenoate: Another polyunsaturated fatty acid ethyl ester with an additional double bond, known for its anti-inflammatory and cardiovascular benefits.
Ethyl (7Z,10Z,13Z,16Z)-docosatetraenoate: A related compound with similar properties and applications.
The uniqueness of this compound lies in its specific configuration and the number of double bonds, which confer distinct biological activities and health benefits.
生物活性
Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate is a polyunsaturated fatty acid derivative known for its potential health benefits and biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
This compound is characterized by its long-chain structure with multiple double bonds. It is a derivative of docosahexaenoic acid (DHA), which is crucial for various physiological functions.
- Molecular Formula : C22H34O2
- Molecular Weight : 330.51 g/mol
- Structure : Contains four cis double bonds located at the 7th, 10th, 13th, and 16th positions.
The biological activity of this compound can be attributed to several mechanisms:
- Anti-inflammatory Effects : It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and promoting the synthesis of anti-inflammatory mediators such as resolvins and protectins.
- Neuroprotective Properties : This compound has been shown to support neuronal health by enhancing synaptic plasticity and reducing oxidative stress in neuronal cells.
- Cardiovascular Benefits : It contributes to cardiovascular health by improving endothelial function and reducing triglyceride levels in the blood.
Anti-infection
This compound exhibits significant anti-infective properties against various pathogens:
- Antiviral Activity : It has shown effectiveness against viruses such as HIV and influenza by interfering with viral replication processes.
- Antibacterial Effects : The compound demonstrates antibacterial activity against a range of bacteria including Staphylococcus aureus and Escherichia coli.
Apoptotic Induction
Research indicates that this compound can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins. This property makes it a candidate for cancer therapy.
Case Studies
- Neuroprotection in Animal Models :
- Cardiovascular Health :
- Anticancer Properties :
Data Table: Summary of Biological Activities
属性
IUPAC Name |
ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2/h8-9,11-12,14-15,17-18H,3-7,10,13,16,19-23H2,1-2H3/b9-8-,12-11-,15-14-,18-17- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZIGMBMMKHKCQW-GKFVBPDJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCCCC(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCCC(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














